molecular formula C14H22O3S B14724282 Octyl benzenesulfonate CAS No. 13149-99-0

Octyl benzenesulfonate

Cat. No.: B14724282
CAS No.: 13149-99-0
M. Wt: 270.39 g/mol
InChI Key: GVMDZMPQYYHMSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octyl benzenesulfonate is an organosulfur compound with the molecular formula C14H22O3S. It is a derivative of benzenesulfonic acid, where an octyl group is attached to the benzene ring. This compound is commonly used as a surfactant due to its ability to lower the surface tension of water, making it useful in various industrial and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Octyl benzenesulfonate can be synthesized through the sulfonation of octylbenzene using concentrated sulfuric acid. The reaction involves the electrophilic aromatic substitution of the benzene ring by the sulfonic acid group. The general reaction is as follows:

C6H5C8H17+H2SO4C6H4(SO3H)C8H17+H2OC_6H_5C_8H_{17} + H_2SO_4 \rightarrow C_6H_4(SO_3H)C_8H_{17} + H_2O C6​H5​C8​H17​+H2​SO4​→C6​H4​(SO3​H)C8​H17​+H2​O

This reaction is typically carried out under controlled temperature conditions to prevent over-sulfonation and to ensure high yield .

Industrial Production Methods: In industrial settings, the production of octyl benzenesulfon

Properties

CAS No.

13149-99-0

Molecular Formula

C14H22O3S

Molecular Weight

270.39 g/mol

IUPAC Name

octyl benzenesulfonate

InChI

InChI=1S/C14H22O3S/c1-2-3-4-5-6-10-13-17-18(15,16)14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3

InChI Key

GVMDZMPQYYHMSV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.